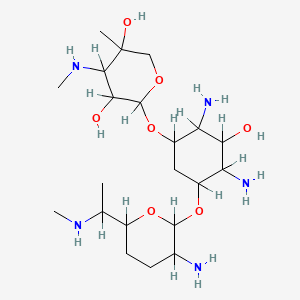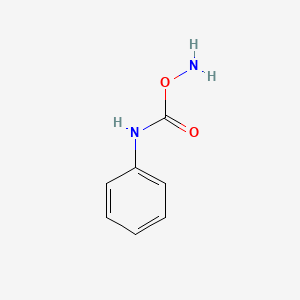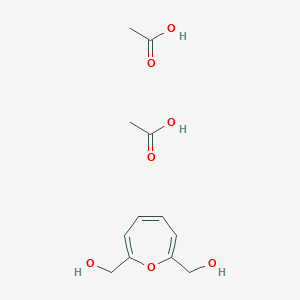
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Méthodes De Préparation
The synthesis of phosphonic acid, (cyanodiazomethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with cyanodiazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanodiazomethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Applications De Recherche Scientifique
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of phosphonic acid, (cyanodiazomethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation reactions, which are crucial for regulating various biological processes .
Comparaison Avec Des Composés Similaires
Phosphonic acid, (cyanodiazomethyl)-, diethyl ester is unique compared to other similar compounds due to its cyanodiazomethyl group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Diethyl phosphite: A simpler phosphonate ester used in organic synthesis and as a reagent for the preparation of other organophosphorus compounds.
Diethyl ethylphosphonate: Another phosphonate ester with applications in the synthesis of flame retardants and plasticizers
Bisphosphonates: A class of compounds used in the treatment of osteoporosis and other bone-related diseases.
This compound stands out due to its unique functional group, which allows for a broader range of chemical reactions and applications.
Propriétés
Numéro CAS |
59463-50-2 |
|---|---|
Formule moléculaire |
C6H10N3O3P |
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
2-diazo-2-diethoxyphosphorylacetonitrile |
InChI |
InChI=1S/C6H10N3O3P/c1-3-11-13(10,12-4-2)6(5-7)9-8/h3-4H2,1-2H3 |
Clé InChI |
QXRLYFXXLHMCSE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=[N+]=[N-])C#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



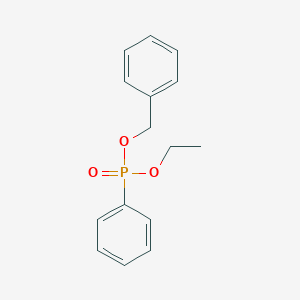
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)

methanimine N-oxide](/img/structure/B14617033.png)

![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

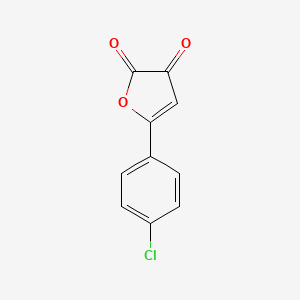
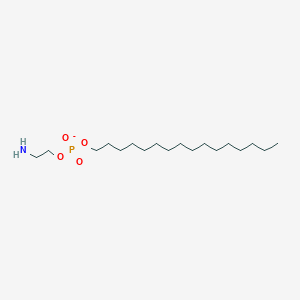
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
